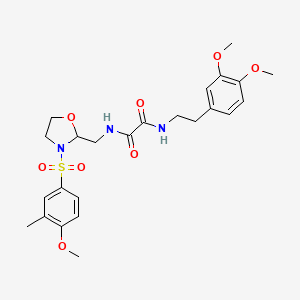

4-Bromo-2-methylbenzofuran

概要

説明

4-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to possess strong biological activities .

Synthesis Analysis

Benzofuran derivatives, including this compound, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is approximately 211.055 Da .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.055 Da and a molecular formula of C9H7BrO . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Catalytic Reactions

An innovative amide-base system using tetramethylammonium fluoride (TMAF) and N(TMS)3 catalyzes the coupling of benzylic C(sp3)-H bonds with carbonyls, forming stilbenes. This method employs various methylheteroarenes, including 2-methylbenzofuran, demonstrating a broad application in organic synthesis (Shigeno et al., 2019).

Synthesis of Novel Compounds

Research into the bromination of coumarin derivatives led to the synthesis of novel compounds like 5, 6-dibenzyloxy-3-methylbenzofuran. These syntheses are crucial for developing new chemical entities with potential applications in various fields (Zagorevskii & Kirsanova, 1971).

Antimicrobial Activity

A study focused on synthesizing novel 2-substituted-3-methylbenzofuran derivatives, which were then evaluated for antimicrobial activity against various fungal and bacterial species. This highlights the potential of 3-methylbenzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Thermodynamic Studies

Investigations into the thermodynamics of bromobenzoic acids, including bromo-methylbenzoic acids, provide insights into the vapor pressures, melting temperatures, enthalpies of fusion, and solubilities. Such studies are vital for understanding the physical properties of these compounds, which is essential in various scientific and industrial applications (Zherikova et al., 2016).

Synthesis of Aromatic Compounds

The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrates the versatility of benzofuran derivatives in organic chemistry. These compounds have potential applications in pharmaceuticals, materials science, and other areas (Mori et al., 2020).

作用機序

Target of Action

4-Bromo-2-methylbenzofuran is a derivative of benzofuran Benzofuran has been found to interact with lysozyme, an enzyme that plays a role in the immune response .

Mode of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific target and the biochemical environment.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways, influencing a wide range of biological and pharmacological activities

Result of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would likely depend on its specific targets and mode of action.

Safety and Hazards

将来の方向性

Benzofuran compounds, including 4-Bromo-2-methylbenzofuran, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may involve developments in the synthesis methods, understanding the mechanism of action, and exploring new biological activities .

生化学分析

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds have been studied for their interactions with various enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Benzofuran compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

4-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQHMPOMJRHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)